2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide, has been achieved through the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .
Molecular Structure Analysis
The molecular formula of this compound is C19H23NO2S . The InChI code is InChI=1S/C19H23NO2S/c1-15(22-17-7-3-2-4-8-17)18(21)20-14-19(10-5-6-11-19)16-9-12-23-13-16/h2-4,7-9,12-13,15H,5-6,10-11,14H2,1H3,(H,20,21) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives are mainly based on heterocyclization of functionalized alkynes . These cyclization reactions leading to thiophenes have been performed under mild conditions in classical organic solvents .
Scientific Research Applications
Pharmacokinetics and Metabolism
A study focused on the pharmacokinetics and metabolism of a related compound, S-1, which is a selective androgen receptor modulator (SARM). This research explored its potential as a therapeutic agent for androgen-dependent diseases. The study revealed insights into how S-1 is absorbed, distributed, metabolized, and excreted in rats, providing a foundation for further development of similar propanamide compounds in preclinical studies (Wu et al., 2006).
Antibacterial and Antifungal Properties
Another study isolated compounds from Jolyna laminarioides, including methyl 2-[propanamide-2'-methoxycarbonyl] benzoate. This compound exhibited inhibitory activity against Escherichia coli and Shigella boydii, indicating potential antibacterial applications (Atta-ur-rahman et al., 1997).
Thermal Stability in Polymer Chemistry
Research on cyanate ester resins derived from renewable phenols, including those with methoxy groups, has shown implications for the development of high-temperature resistant materials. Such studies are vital for advancing materials science, particularly in creating polymers with enhanced thermal stability (Harvey et al., 2015).
Radiolabeled Compounds for Alzheimer's Detection
A study synthesized [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, which could potentially be used for detecting Alzheimer's disease. This illustrates the application of propanamide derivatives in developing diagnostic tools for neurological conditions (Brooks et al., 2015).
Anti-inflammatory and Antioxidant Applications
Research on new phenolic compounds, including various propanamide derivatives, showed anti-inflammatory activities. This indicates the potential therapeutic applications of such compounds in treating inflammation-related conditions (Ren et al., 2021).
Histone Deacetylase Inhibition for Cancer Treatment
A series of N-hydroxy-3-phenyl-2-propenamides, structurally related to propanamides, were synthesized as inhibitors of human histone deacetylase, showing potential in cancer treatment. This highlights the role of propanamide derivatives in developing new anticancer drugs (Remiszewski et al., 2003).
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices .
Mode of Action
It’s worth noting that boronic acids and their esters are generally involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which this compound might be involved in, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s worth noting that boronic acids and their esters are often used in the design of new drugs and drug delivery devices .
Action Environment
It’s important to note that these compounds are only marginally stable in water and their reaction rate is considerably accelerated at physiological ph .
Properties
IUPAC Name |
2-phenoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-15(22-17-7-3-2-4-8-17)18(21)20-14-19(10-5-6-11-19)16-9-12-23-13-16/h2-4,7-9,12-13,15H,5-6,10-11,14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNWTIEJUCPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCCC1)C2=CSC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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